

PhD2 substrates and interacting proteins

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An In-depth Technical Guide to Prolyl Hydroxylase Domain 2 (**PHD2**) Substrates and Interacting Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl Hydroxylase Domain protein 2 (**PHD2**), also known as Egl-9 homolog 1 (EGLN1), is a critical cellular oxygen sensor belonging to the family of Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases.[1][2] Under normoxic (normal oxygen) conditions, **PHD2** plays a pivotal role in maintaining cellular homeostasis by regulating the stability of the alpha subunit of Hypoxia-Inducible Factor (HIF- α).[3][4] This regulation is achieved through the hydroxylation of specific proline residues on HIF- α , which targets it for ubiquitination and subsequent proteasomal degradation.[5][6] Given its central role in the hypoxic response, which is implicated in numerous physiological and pathological processes including angiogenesis, erythropoiesis, and cancer, **PHD2** has emerged as a significant therapeutic target.[3][4] This guide provides a comprehensive overview of the known substrates and interacting partners of **PHD2**, quantitative data on these interactions, detailed experimental protocols for their identification, and diagrams of the associated signaling pathways.

Canonical Substrates: Hypoxia-Inducible Factors

The most well-characterized substrates of **PHD2** are the alpha subunits of Hypoxia-Inducible Factor, primarily HIF-1 α and HIF-2 α . [7] **PHD2** hydroxylates conserved proline residues located within two distinct oxygen-dependent degradation domains (ODDs): the N-terminal ODD (NODD) and the C-terminal ODD (CODD).[8][9] Specifically, these are Proline 402 (Pro402)

and Proline 564 (Pro564) in HIF-1 α , and the analogous residues in HIF-2 α (Pro405 and Pro531).[4][7] This hydroxylation event is the critical step that allows the von Hippel-Lindau (VHL) tumor suppressor protein, the recognition component of an E3 ubiquitin ligase complex, to bind to HIF- α and target it for degradation.[5][6] Under hypoxic conditions, the lack of molecular oxygen, an obligatory substrate for the hydroxylation reaction, inhibits **PHD2** activity.[3][5] This leads to the stabilization and accumulation of HIF- α , which then translocates to the nucleus, dimerizes with HIF- β , and activates the transcription of a wide array of hypoxia-responsive genes.[6]

Quantitative Data: PHD2 Enzymatic Kinetics

The enzymatic activity of **PHD2** is dependent on the concentration of its substrates and co-factors. Kinetic studies have revealed important parameters regarding its efficiency and substrate preference. Studies have shown that **PHD2** exhibits a preference for the CODD of HIF-1 α over the NODD.[8][9][10]

| Substrate/Co-factor | Parameter | Value | Reference |
|--|--------------------------------|-------------------|-----------|
| HIF-1 α CODD | kcat/KM ($M^{-1}s^{-1}$) | 1.1×10^5 | [8] |
| HIF-1 α NODD | kcat/KM ($M^{-1}s^{-1}$) | 5.5×10^3 | [8] |
| Oxygen (O ₂)* | Km (μM) | ~230–250 | [4] |
| 2-Oxoglutarate (2-OG) | Km (μM) | ~55-75 | [10] |
| HIF-1 α CODD (His ₆ –HIF-1 α ^{530–698}) | Dissociation Rate (s^{-1}) | 0.186 | [10] |
| HIF-1 α NODD (His ₆ –HIF-1 α ^{344–503}) | Dissociation Rate (s^{-1}) | 0.697 | [10] |

*The Km for oxygen is significantly above the partial pressure of oxygen (PO₂) observed in many tissues, making **PHD2** highly sensitive to physiological changes in oxygen concentration.[4]

Non-Canonical Substrates and Interacting Proteins

Beyond its central role in HIF regulation, a growing body of evidence suggests that **PHD2** interacts with and potentially hydroxylates a variety of other proteins, extending its functional role to other cellular pathways.[\[11\]](#)[\[12\]](#)[\[13\]](#) These interactions can be hydroxylase-dependent or independent.

Table of Selected Non-Canonical Substrates and Interacting Proteins

| Protein | Function | Type of Interaction | Key Findings | Reference |
|---|---------------------------|---------------------|--|-----------|
| Epidermal Growth Factor Receptor (EGFR) | Receptor Tyrosine Kinase | Binding Partner | PHD2 directly binds to and stabilizes EGFR, regulating its downstream signaling pathways in breast cancer cells. | [14] |
| Bromodomain-containing protein 4 (BRD4) | Transcriptional Regulator | Substrate | PHD2 is the key enzyme for BRD4 proline hydroxylation, which affects its interaction with other transcription factors. | [15] |
| N-myc downstream-regulated gene 3 (NDRG3) | Signal Transduction | Substrate | PHD2 hydroxylates NDRG3, targeting it for VHL-dependent degradation under normoxia. This is inhibited by lactate. | [4] |
| Phosphodiesterase 4D (PDE4D) | Signal Transduction | Substrate | PHD2 hydroxylates PDE4D, leading to its degradation and an increase in intracellular | [4] |

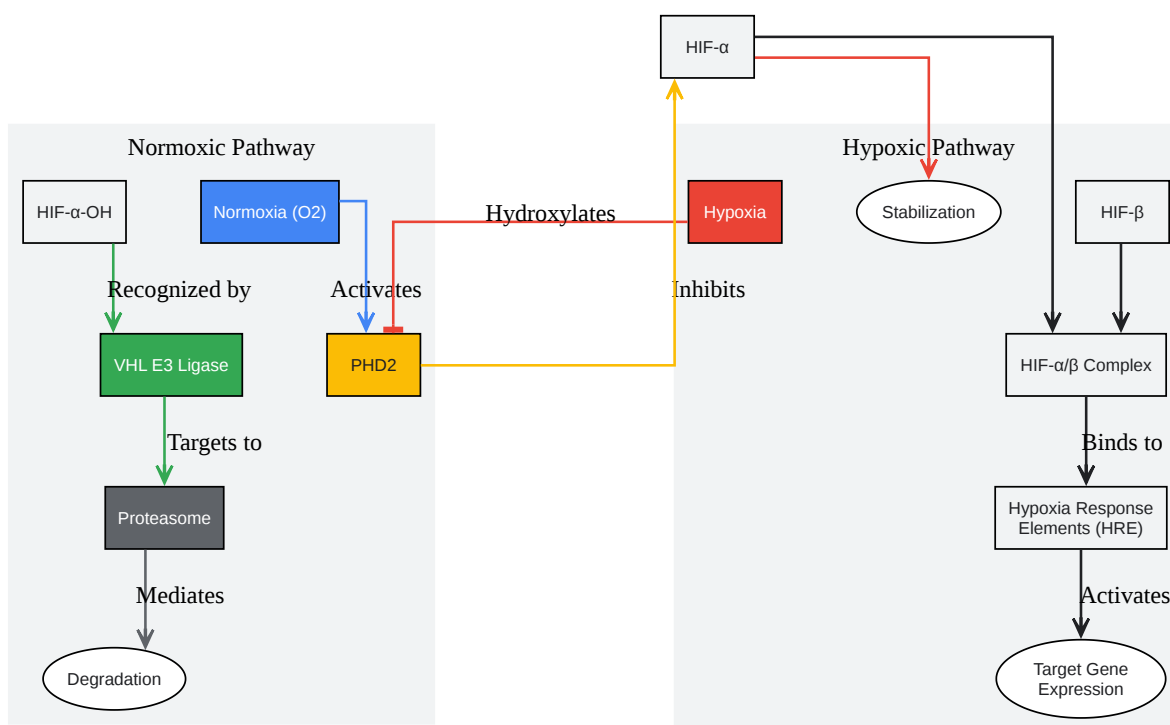
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| | | | cAMP levels in cardiomyocytes. |
| AKT (Protein Kinase B) | Signal Transduction | Substrate | PHD2 has been shown to hydroxylate AKT, which can inhibit its kinase activity. [12] [13] |
| p23 | Hsp90 Co-chaperone | Binding Partner | p23 binds to the MYND zinc finger of PHD2 and recruits it to the HSP90 machinery, facilitating HIF-1 α hydroxylation. [4] [16] |
| FK506-binding protein 38 (FKBP38) | Hsp90 Co-chaperone | Binding Partner | FKBP38 interacts with the MYND domain of PHD2 and can negatively regulate its stability. [1] [4] |
| COP9 Signalosome (CSN) Complex | Deneddylase Complex | Binding Partner | PHD2 interacts with the CSN complex, and this interaction is enhanced by the 2-OG analog DMOG. This may form a negative feedback loop for the HIF pathway. [11] [12] [13] |
| Cullin 3 (CUL3) | E3 Ubiquitin Ligase | Binding Partner | The CUL3-KEAP1 E3 ligase complex [13] |

| | | | |
|--------------------|---------------------|-----------------|---|
| | | | regulates the polyubiquitination and degradation of PHD2. |
| Osteoglycin (OS-9) | Scaffolding Protein | Binding Partner | OS-9 forms a complex with PHD2/3 and HIF-1 α , enhancing the degradation of the HIF- α subunit. [4] |

Signaling Pathways and Logical Relationships

Canonical PHD2-HIF Signaling Pathway

The primary pathway involving **PHD2** is the oxygen-dependent degradation of HIF- α . Under normoxic conditions, **PHD2** hydroxylates HIF- α , leading to its recognition by VHL and subsequent proteasomal degradation. In hypoxia, this process is inhibited, allowing HIF- α to activate target genes.[6]

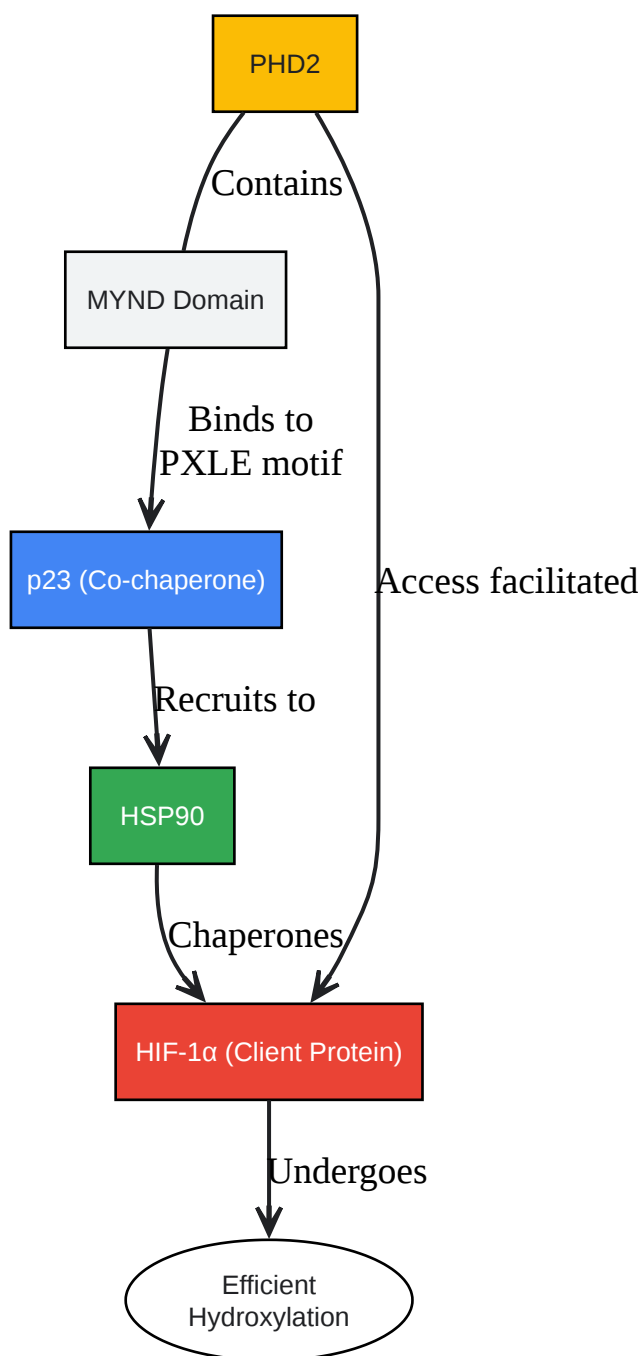


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Caption: The canonical oxygen-sensing pathway regulated by **PHD2**.

PHD2 Interaction with the HSP90-p23 Chaperone System

PHD2 is recruited to the HSP90 chaperone machinery by the co-chaperone p23. This interaction is thought to facilitate the efficient hydroxylation of HSP90 client proteins, most notably HIF-1 α .



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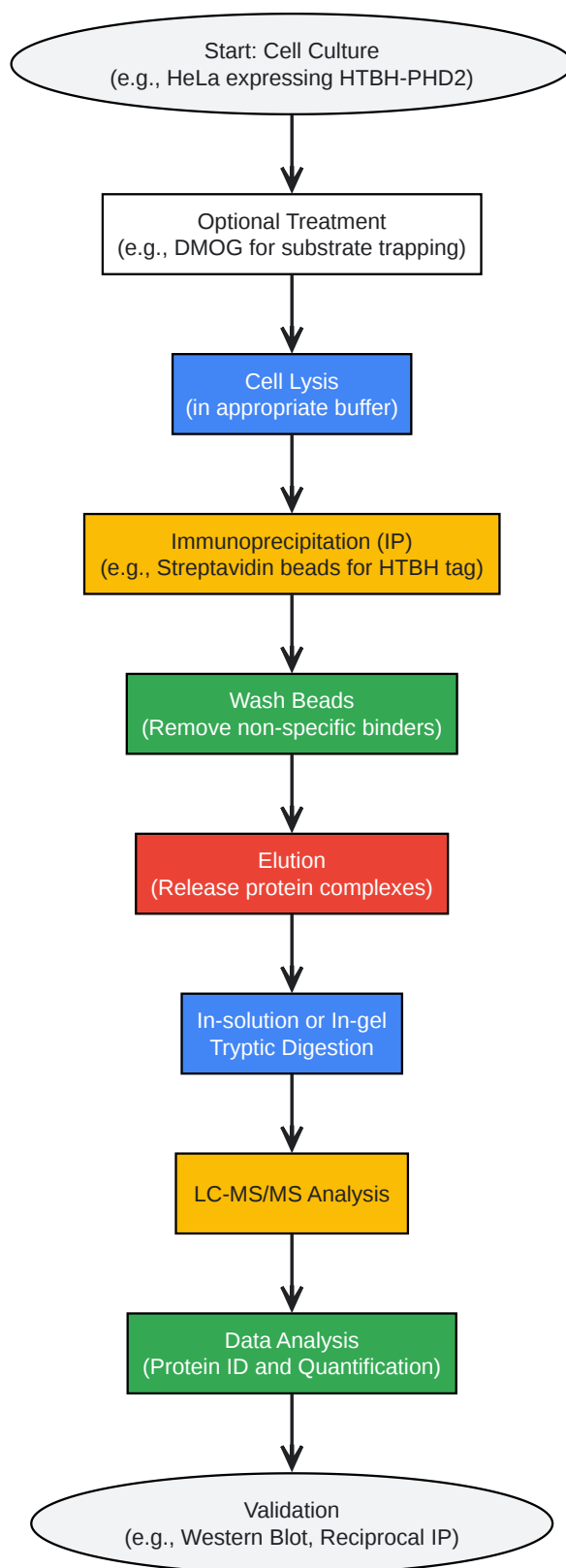
Caption: **PHD2** recruitment to the HSP90 machinery via the p23 co-chaperone.

Experimental Protocols

The identification and validation of **PHD2** substrates and interacting proteins rely on a combination of in vitro and in vivo techniques.

Experimental Workflow: Interactome Analysis by Co-Immunoprecipitation and Mass Spectrometry (Co-IP-MS)

A common strategy to identify novel protein-protein interactions is to use an antibody to pull down a protein of interest (e.g., **PHD2**) from cell lysate and then use mass spectrometry to identify the co-precipitated proteins.[\[11\]](#)[\[13\]](#) The use of chemical crosslinkers can stabilize transient or weak interactions.[\[11\]](#)



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Caption: Workflow for identifying **PHD2** interacting proteins using Co-IP-MS.

Protocol 1: Co-Immunoprecipitation (Co-IP)

This protocol is adapted from methodologies used to validate **PHD2** interactions.[\[13\]](#)[\[16\]](#)

- Cell Culture and Lysis:
 - Culture cells (e.g., HEK293T or HeLa) expressing tagged **PHD2** (e.g., FLAG-**PHD2** or HTBH-**PHD2**) to ~80-90% confluency.
 - Optional: Treat cells with 2mM dimethyloxallylglycine (DMOG) for 4 hours to trap substrates.[\[13\]](#)
 - Wash cells with ice-cold PBS and lyse in ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes with periodic vortexing.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
 - Incubate a portion of the pre-cleared lysate with an appropriate antibody (e.g., anti-FLAG antibody) or affinity resin (e.g., streptavidin agarose for HTBH-tag) overnight at 4°C with gentle rotation. Use a control IgG as a negative control.
 - Add protein A/G agarose beads (if using a primary antibody) and incubate for an additional 2-4 hours.
- Washing and Elution:
 - Pellet the beads by gentle centrifugation and discard the supernatant.
 - Wash the beads 3-5 times with ice-cold IP Lysis Buffer to remove non-specifically bound proteins.

- Elute the protein complexes from the beads by boiling in 2x SDS-PAGE loading buffer for 5-10 minutes.
- Analysis:
 - Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the protein of interest and suspected interacting partners. For discovery proteomics, proceed to in-gel digestion and mass spectrometry.

Protocol 2: In Vitro Hydroxylation Assay

This protocol is based on methods that measure the hydroxylation of a HIF-1 α peptide substrate.[\[17\]](#)

- Reagents and Setup:
 - Reaction Buffer: 50 mM HEPES pH 7.0.
 - Recombinant **PHD2**: Purified, active enzyme (e.g., 0.2 μ M final concentration).
 - Substrate: Synthetic peptide corresponding to the HIF-1 α CODD (e.g., DLDLEMLAPYIPMDDDFQL, 6 μ M final concentration).[\[18\]](#)
 - Co-factors: 2-oxoglutarate (10 μ M), FeCl₂ (10 μ M), and Ascorbic Acid (100 μ M).
 - Assemble reactions in a 384-well plate or microcentrifuge tubes on ice.
- Reaction:
 - Prepare a master mix containing the reaction buffer, 2-OG, FeCl₂, and ascorbic acid.
 - Add the HIF-1 α substrate peptide to the master mix.
 - Initiate the reaction by adding recombinant **PHD2**. Include a negative control reaction without the enzyme.
 - Incubate the reaction at 30°C for 30-60 minutes.
- Termination and Detection:

- Terminate the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA) or by adding SDS-PAGE loading buffer.
- Detection Method 1 (Western Blot): Analyze the reaction products by SDS-PAGE or dot blot, followed by Western blotting with an antibody specific for hydroxylated Pro564 of HIF-1 α .[\[19\]](#)
- Detection Method 2 (Mass Spectrometry): Desalt the reaction mixture using a C18 ZipTip and analyze by MALDI-TOF or LC-MS to detect the +16 Da mass shift corresponding to the addition of an oxygen atom upon hydroxylation.[\[8\]](#)
- Detection Method 3 (Coupled Enzyme Assay): Measure the production of succinate, a co-product of the reaction, using a luminescence-based succinate detection kit.[\[18\]](#)

Conclusion

PHD2 is a multifaceted enzyme that sits at the heart of the cellular oxygen-sensing pathway. While its role as the primary regulator of HIF- α stability is well-established, ongoing research continues to uncover a broader interactome, implicating **PHD2** in the regulation of transcription, cell signaling, and protein stability through both HIF-dependent and independent mechanisms. The quantitative analysis of its enzymatic activity and the application of advanced proteomic techniques are crucial for delineating these complex functions. A thorough understanding of **PHD2**'s substrates and interacting partners is essential for the development of novel therapeutics that target the hypoxic response in a range of diseases, from anemia to cancer.

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